

Application Notes and Protocols for 2-Nitro-1,3-Propanediol Derivatives

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Compound of Interest

Compound Name: 2-Nitro-2-propyl-1,3-propanediol

CAS No.: 5638-92-6

Cat. No.: B3370898

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the experimental applications of 2-nitro-1,3-propanediol derivatives. It is important to note that while the query specified **2-Nitro-2-propyl-1,3-propanediol**, publicly available scientific literature and documentation on this specific compound are scarce, with suppliers like Sigma-Aldrich classifying it as a rare chemical for early discovery research without extensive analytical data. Conversely, the closely related compound, 2-Bromo-2-nitro-1,3-propanediol, widely known as Bronopol, is extensively studied and utilized across various industries. This guide will, therefore, focus on Bronopol as a representative molecule of this class to provide detailed, field-proven insights and protocols that are likely adaptable for related structures.

The forthcoming sections will delve into the synthesis, mechanism of action, and diverse applications of Bronopol, supported by step-by-step experimental protocols, data visualization, and authoritative references.

Compound Profile: 2-Bromo-2-nitro-1,3-propanediol (Bronopol)

Bronopol is a white to pale yellow crystalline solid with potent, broad-spectrum antimicrobial properties.[1] First synthesized in 1897, its primary applications evolved from a pharmaceutical preservative to a widely used antimicrobial in cosmetics, personal care products, and various industrial processes.

Property	Value	Source
Molecular Formula	C ₃ H ₆ BrNO ₄	[2]
Molecular Weight	199.99 g/mol	[2]
Appearance	White crystalline powder	[2]
Melting Point	Approximately 130°C	[2]
Solubility	Readily soluble in water and polar organic solvents; poorly soluble in non-polar solvents.	[1][2]
Stability	Stable under normal storage conditions but can decompose in alkaline environments to release formaldehyde.[2]	[2]

Synthesis of Bronopol

The synthesis of Bronopol is a two-step process that requires careful control of reaction conditions to ensure a high yield and purity.[2]

Protocol 1: Laboratory-Scale Synthesis of Bronopol

Objective: To synthesize 2-Bromo-2-nitro-1,3-propanediol from nitromethane and formaldehyde, followed by bromination.

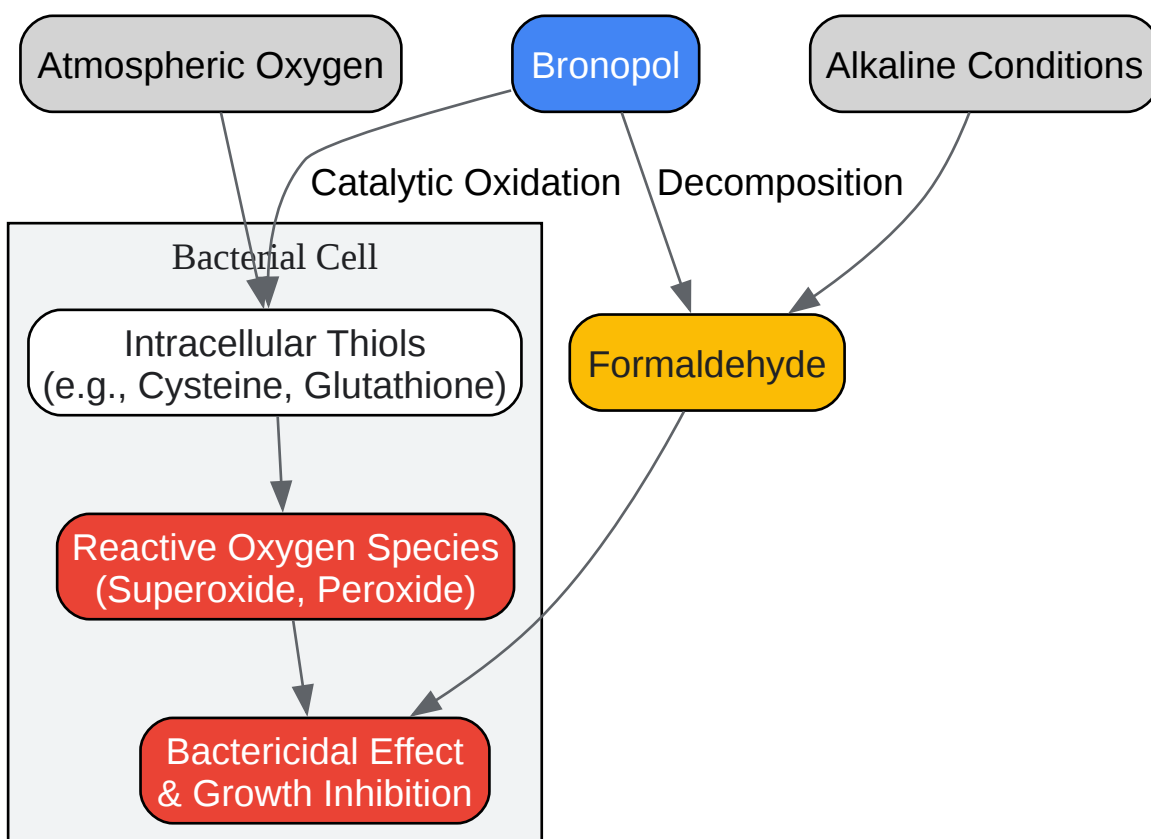
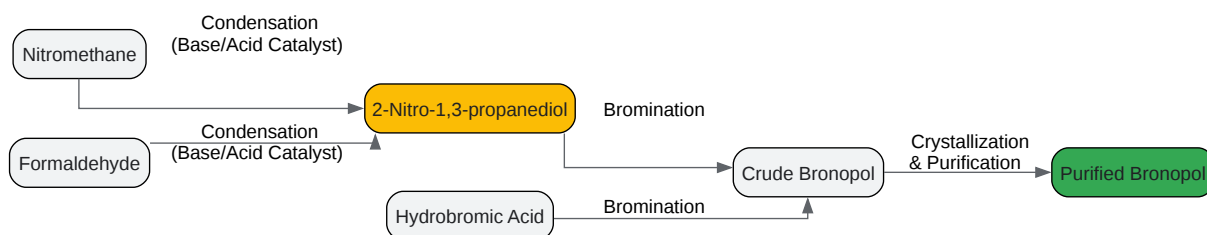
Materials:

- Nitromethane (CH_3NO_2)
- Formaldehyde (CH_2O) or Paraformaldehyde
- Hydrobromic acid (HBr) or an alternative bromine source
- Base or acid catalyst
- Water or alcohol solvent
- Reaction vessel with temperature control and stirring
- Purification and crystallization apparatus

Procedure:

- Step 1: Condensation Reaction.
 - In a controlled reaction vessel, condense nitromethane with formaldehyde. This reaction is typically catalyzed by a base or an acid to form the intermediate, 2-nitro-1,3-propanediol. [\[2\]](#)
 - Maintain the reaction at a moderate temperature, typically between 30-40°C, with continuous stirring to ensure a homogenous mixture. [\[2\]](#)
- Step 2: Bromination.
 - To the intermediate from Step 1, slowly add hydrobromic acid (HBr) to introduce the bromine atom at the C2 position. [\[2\]](#)
 - This step should be conducted at mild temperatures in a suitable solvent like water or alcohol to optimize the yield and prevent side reactions. [\[2\]](#)
- Step 3: Purification.
 - Isolate the crude Bronopol from the reaction mixture.
 - Purify the product through crystallization to obtain a white crystalline powder. [\[2\]](#)

- Step 4: Quality Control.
 - Conduct purity analysis to ensure the absence of contaminants.
 - Perform microbial efficacy tests to confirm the antimicrobial activity of the synthesized compound.^[2]



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Caption: Dual antimicrobial mechanism of Bronopol.

Experimental Applications and Protocols

Application 1: Preservative Efficacy in Cosmetic Formulations

Bronopol is widely used as a preservative in cosmetics and personal care products to prevent microbial contamination. [2] Protocol 2: Antimicrobial Effectiveness Test (AET) for a Topical Cream

Objective: To evaluate the efficacy of Bronopol as a preservative in a cosmetic cream formulation against a mixed microbial challenge.

Materials:

- Test cream formulation with Bronopol (e.g., 0.02% w/w).
- Control cream formulation without Bronopol.
- Standard microbial strains (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Candida albicans*, *Aspergillus brasiliensis*).
- Sterile containers.
- Incubator.
- Plating media (e.g., Tryptic Soy Agar, Sabouraud Dextrose Agar).

Procedure:

- Inoculum Preparation: Prepare standardized suspensions of each test microorganism.
- Inoculation: Inoculate separate samples of the test and control creams with a known concentration of the mixed microbial suspension.
- Incubation: Store the inoculated samples at a specified temperature (e.g., 20-25°C).

- **Sampling and Plating:** At specified intervals (e.g., 7, 14, and 28 days), withdraw aliquots from each sample and perform viable plate counts.
- **Evaluation:** Compare the microbial counts in the test formulation to the control. A significant reduction in microbial population in the Bronopol-containing cream indicates effective preservation.

Application 2: Biocidal Activity in Industrial Systems

Bronopol is employed as a biocide in various industrial settings, including water treatment, to control the growth of bacteria, fungi, and algae. [2] Protocol 3: Evaluation of Biocidal Efficacy in a Simulated Cooling Water System

Objective: To determine the minimum inhibitory concentration (MIC) of Bronopol required to control microbial growth in a simulated industrial water environment.

Materials:

- Bronopol stock solution.
- Water sample from a cooling tower or a synthetic equivalent.
- Microbial consortium from the water source.
- 96-well microtiter plates.
- Spectrophotometer.

Procedure:

- **Serial Dilution:** Prepare serial dilutions of the Bronopol stock solution in the water sample within the wells of a microtiter plate.
- **Inoculation:** Inoculate each well with the microbial consortium.
- **Incubation:** Incubate the plates under conditions that mimic the cooling system (e.g., temperature, aeration).

- MIC Determination: After a set incubation period (e.g., 24-48 hours), measure the optical density of each well to assess microbial growth. The MIC is the lowest concentration of Bronopol that inhibits visible growth.

Application 3: Synthetic Precursor in Organic Chemistry

The functional groups of Bronopol, particularly the nitro group, can be chemically modified to synthesize other compounds. For instance, the nitro group can be reduced to an amine. [1]

Protocol 4: Reduction of Bronopol to 2-Amino-2-bromo-1,3-propanediol

Objective: To synthesize 2-amino-2-bromo-1,3-propanediol via the reduction of Bronopol. [1]

Materials:

- Bronopol (2-Bromo-2-nitro-1,3-propanediol).
- Granulated Tin (Sn).
- Concentrated Hydrochloric Acid (HCl).
- Ethanol (optional).
- Sodium Hydroxide (NaOH) solution (20-40%).
- Ether for extraction.
- Reflux apparatus.

Procedure:

- Reaction Setup: In a flask equipped with a reflux condenser, mix 1.0g of Bronopol with 3g of granulated tin. [1]2. Acid Addition: Slowly add 10ml of concentrated HCl in portions while shaking the flask to ensure thorough mixing. [1]3. Reflux: After the initial reaction subsides (approx. 10 minutes), heat the mixture under reflux at 100°C with vigorous shaking until the Bronopol has dissolved and its odor is no longer detectable. A few ml of ethanol can be added if dissolution is slow. [1]4. Basification: Cool the reaction mixture and cautiously make it alkaline with a 20-40% NaOH solution. [1]5. Extraction: Isolate the liberated amine by performing an ether extraction. [1]6. Purification and Characterization: Purify the extracted

compound and characterize it using techniques such as NMR and IR spectroscopy to confirm the formation of 2-amino-2-bromo-1,3-propanediol. [1]

Safety and Regulatory Considerations

Bronopol has moderate acute oral and dermal toxicity and is a skin and eye irritant. [3] A primary safety concern is its potential to release formaldehyde under alkaline conditions. [2] Additionally, in the presence of amines or amides, there is a risk of forming nitrosamines, which are potential carcinogens. [4] Therefore, formulation chemists must carefully consider these interactions. Regulatory bodies in many regions require the disclosure of Bronopol in product formulations, especially in cosmetics and pharmaceuticals. [2]

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